Allyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic scaffold combining thiazole and pyrimidine rings. Key structural features include:
- Substituents at position 2: A (1-ethyl-2-oxoindol-3-ylidene) group, contributing π-conjugation and steric bulk.
- Substituents at position 6: An allyl carboxylate ester, influencing solubility and reactivity compared to alkyl esters .
The Z-configuration at the exocyclic double bond (position 2) is critical for maintaining planar geometry, which may enhance intermolecular interactions in crystalline states .
Properties
Molecular Formula |
C25H21N3O4S2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
prop-2-enyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21N3O4S2/c1-4-12-32-24(31)18-14(3)26-25-28(20(18)17-11-8-13-33-17)23(30)21(34-25)19-15-9-6-7-10-16(15)27(5-2)22(19)29/h4,6-11,13,20H,1,5,12H2,2-3H3/b21-19- |
InChI Key |
QBYQKJOGKDQSPC-VZCXRCSSSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC=C)C5=CC=CS5)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC=C)C5=CC=CS5)C1=O |
Origin of Product |
United States |
Biological Activity
The compound Allyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic molecule that falls within the class of thiazolo-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C27H22ClN3O4S |
| Molar Mass | 520 g/mol |
| CAS Number | 324576-95-6 |
| Density | 1.40 g/cm³ (predicted) |
| Boiling Point | 604.1 °C (predicted) |
| pKa | -2.27 (predicted) |
Structural Characteristics
The structural complexity of the compound includes various functional groups such as thiazole and pyrimidine rings, which are known for their diverse biological activities. The presence of an allyl group and an indole moiety further enhances its potential pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, a series of compounds similar to the one have been evaluated against various cancer cell lines using the NCI-60 panel. One study reported that derivatives exhibited significant cytotoxicity, with IC50 values ranging from 1.47 μM to higher concentrations depending on the specific structure and substituents present on the molecule .
Case Study: Anticancer Efficacy
In a focused study on similar thiazolo-pyrimidine compounds, it was observed that certain derivatives induced apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. The mechanism was attributed to oxidative stress and subsequent DNA damage leading to cell cycle arrest .
Antimicrobial Activity
Thiazole-based compounds have also demonstrated antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) varying significantly based on structural modifications . The compound's ability to penetrate bacterial membranes and disrupt cellular processes is a focal point of ongoing research.
Table: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiazolo-Pyrimidine A | Escherichia coli | 50 |
| Thiazolo-Pyrimidine B | Staphylococcus aureus | 25 |
| Allyl Derivative | Pseudomonas aeruginosa | 30 |
Mechanistic Insights
The biological activity of this compound is believed to involve multiple mechanisms:
- Apoptosis Induction: Triggering intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Arrest: Disruption of cell cycle progression at various checkpoints.
- Oxidative Stress: Generation of reactive oxygen species (ROS) leading to cellular damage.
- Antimicrobial Action: Interference with bacterial cell wall synthesis and function.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include the formation of thiazolo-pyrimidine frameworks. The characterization of the synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to verify the molecular structure.
Anticancer Properties
Research indicates that compounds similar to Allyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo have exhibited promising anticancer activities. For instance, derivatives of thiazolo-pyrimidines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain thiazolo-pyrimidine derivatives possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were found to be effective at relatively low concentrations .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, thiazolo-pyrimidine derivatives have been reported to exhibit anti-inflammatory properties. This makes them candidates for treating inflammatory diseases by inhibiting pro-inflammatory cytokines and mediators .
Therapeutic Potential
The diverse biological activities of Allyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo suggest its potential use in drug development. Its structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets.
Drug Development
Given its promising pharmacological profile, this compound could be further explored in preclinical studies to assess its safety and efficacy in vivo. The development of formulations that enhance bioavailability could also be an area of focus.
Case Studies
Several studies have documented the synthesis and evaluation of thiazolo-pyrimidine derivatives:
| Study | Findings |
|---|---|
| Study 1 | Reported significant anticancer activity against breast cancer cell lines with a derivative showing IC50 values in the micromolar range. |
| Study 2 | Demonstrated antibacterial activity against E. coli with MIC values lower than 256 µg/mL for synthesized derivatives. |
| Study 3 | Characterized various derivatives highlighting their potential as anti-inflammatory agents through inhibition of NF-kB signaling pathways. |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Thiazolo[3,2-a]pyrimidine Derivatives
- Steric Considerations : The 1-ethyl group on the indole moiety (target) increases steric bulk relative to the 1-methyl analog , which may hinder rotational freedom and influence binding to biological targets.
- Ester Group Impact : Allyl esters (target and ) exhibit higher reactivity in hydrolysis or transesterification reactions compared to ethyl esters , affecting pharmacokinetic profiles .
Structural and Crystallographic Features
- Ring Puckering : The pyrimidine ring in thiazolo[3,2-a]pyrimidines is typically puckered. For example, in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) analog, the pyrimidine ring adopts a flattened boat conformation (deviation of 0.224 Å from planarity) . Similar puckering is expected in the target compound, influencing crystal packing and hydrogen-bonding networks .
- Hydrogen Bonding : C—H···O interactions dominate in related crystals, forming chains (e.g., in ). The allyl ester’s oxygen atoms may participate in bifurcated hydrogen bonds, as seen in analogs .
Pharmacological Potential and Selectivity
While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogs:
- Ferroptosis Induction : Thiazolo[3,2-a]pyrimidine derivatives with electron-deficient substituents (e.g., 2-thienyl) may act as ferroptosis-inducing agents (FINs), given the sensitivity of cancer cells to such compounds .
- Selectivity : Substitutions at position 5 (e.g., 2-thienyl vs. 4-methoxyphenyl) could enhance selectivity toward specific cancer cell lines, as seen in studies where structural analogs showed differential cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
